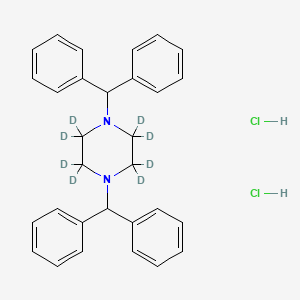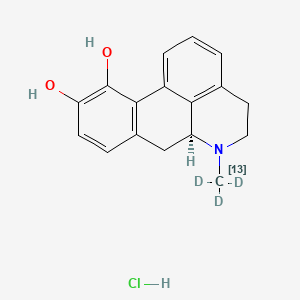
(S)-Apomorphine-13C,d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Apomorphine-13C,d3 (hydrochloride) is a labeled derivative of apomorphine, a dopamine agonist used primarily in the treatment of Parkinson’s disease. The compound is characterized by the presence of isotopic labels, specifically carbon-13 and deuterium, which make it useful in various scientific studies, including pharmacokinetics and metabolic research.
Méthodes De Préparation
The synthesis of (S)-Apomorphine-13C,d3 (hydrochloride) involves several steps, starting from the appropriate isotopically labeled precursors. The synthetic route typically includes the following steps:
Formation of the aporphine skeleton: This involves the cyclization of a suitable precursor.
Introduction of isotopic labels: Carbon-13 and deuterium are introduced at specific positions in the molecule.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
(S)-Apomorphine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield dihydro derivatives.
Applications De Recherche Scientifique
(S)-Apomorphine-13C,d3 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying the metabolic pathways of apomorphine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of apomorphine.
Industry: Employed in the development of new drug formulations and delivery systems.
Mécanisme D'action
The mechanism of action of (S)-Apomorphine-13C,d3 (hydrochloride) involves its interaction with dopamine receptors in the brain. It acts as a dopamine agonist, mimicking the effects of dopamine by binding to its receptors and activating them. This leads to an increase in dopamine activity, which helps alleviate symptoms of Parkinson’s disease. The molecular targets include D1 and D2 dopamine receptors, and the pathways involved are primarily related to dopaminergic neurotransmission.
Comparaison Avec Des Composés Similaires
(S)-Apomorphine-13C,d3 (hydrochloride) can be compared with other dopamine agonists like:
Levodopa: Unlike apomorphine, levodopa is a precursor to dopamine and requires conversion in the brain.
Pramipexole: A non-ergoline dopamine agonist with a different receptor binding profile.
Ropinirole: Another non-ergoline dopamine agonist used in Parkinson’s disease treatment.
The uniqueness of (S)-Apomorphine-13C,d3 (hydrochloride) lies in its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with non-labeled compounds.
Propriétés
Formule moléculaire |
C17H18ClNO2 |
|---|---|
Poids moléculaire |
307.79 g/mol |
Nom IUPAC |
(6aS)-6-(trideuterio(113C)methyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride |
InChI |
InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m0./s1/i1+1D3; |
Clé InChI |
SKYZYDSNJIOXRL-KCKMQUMOSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])N1CCC2=C3[C@@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
SMILES canonique |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




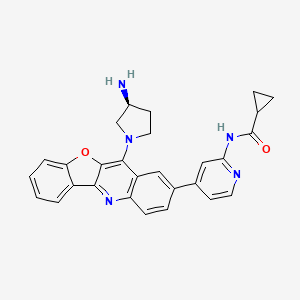


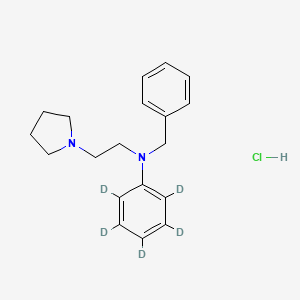
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
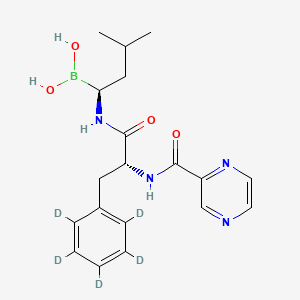
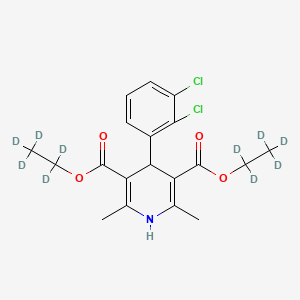
![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)



